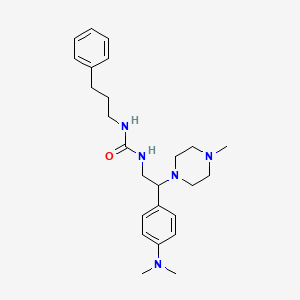
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C25H37N5O and its molecular weight is 423.605. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H35N5O2
- Molecular Weight : 425.577 g/mol
- CAS Number : 900006-28-2
The compound features a combination of a dimethylamino group, a piperazine ring, and a phenylpropyl urea moiety, which contribute to its pharmacological profile.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an antitumor agent . The presence of the piperazine ring is often associated with anticancer properties, while dimethylamino groups are known to exhibit various pharmacological effects, including antimicrobial and analgesic activities .
Antitumor Activity
Research has shown that compounds similar to this urea derivative can inhibit tumor growth by interfering with cellular signaling pathways. The antitumor mechanism may involve the modulation of kinase activity, which is crucial for cancer cell proliferation .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : It may interact with specific kinases involved in cell cycle regulation and apoptosis.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells.
- Antimicrobial Properties : The dimethylamino group may enhance membrane permeability, allowing the compound to exert antimicrobial effects .
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of various urea derivatives against cancer cell lines. The compound demonstrated significant cytotoxicity against several tumor types, with an IC50 value comparable to established chemotherapeutics. The structure-activity relationship (SAR) indicated that modifications to the piperazine moiety could enhance potency .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of similar structure were tested against various pathogens. The results indicated that compounds containing the dimethylamino group exhibited notable antibacterial activity, suggesting potential applications in treating infections .
Data Table: Biological Activity Summary
特性
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O/c1-28(2)23-13-11-22(12-14-23)24(30-18-16-29(3)17-19-30)20-27-25(31)26-15-7-10-21-8-5-4-6-9-21/h4-6,8-9,11-14,24H,7,10,15-20H2,1-3H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOZIMKTRLSAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NCCCC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














